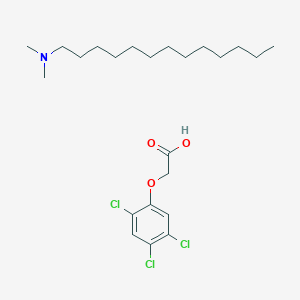
2-Carbohexoxycyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Carbohexoxycyclopentanone can be synthesized through the cyclization of diethyl adipate in the presence of sodium in toluene. The reaction is carried out at a temperature of 100-115°C for about 5 hours, yielding the product with a 74-81% efficiency .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process involves the use of diethyl adipate and sodium in toluene, with careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Carbohexoxycyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Carbohexoxycyclopentanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of perfumes and other fragrance products.
Mécanisme D'action
The mechanism of action of 2-Carbohexoxycyclopentanone involves its interaction with various molecular targets. The compound’s carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The pathways involved depend on the specific reactions and conditions applied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Carbethoxycyclopentanone
- Ethyl 2-oxocyclopentanecarboxylate
- Cyclopentanone-2-carboxylic acid ethyl ester
Uniqueness
2-Carbohexoxycyclopentanone is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to participate in both oxidation and reduction reactions, as well as nucleophilic substitutions, highlights its importance in the synthesis of diverse chemical compounds .
Propriétés
Numéro CAS |
72845-82-0 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
hexyl (1R)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-9-15-12(14)10-7-6-8-11(10)13/h10H,2-9H2,1H3/t10-/m1/s1 |
Clé InChI |
NNQVRTQWNFNRND-SNVBAGLBSA-N |
SMILES isomérique |
CCCCCCOC(=O)[C@@H]1CCCC1=O |
SMILES canonique |
CCCCCCOC(=O)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


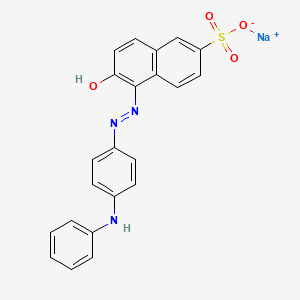



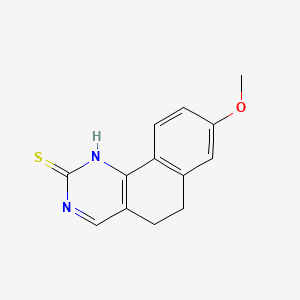
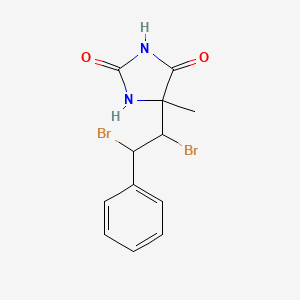
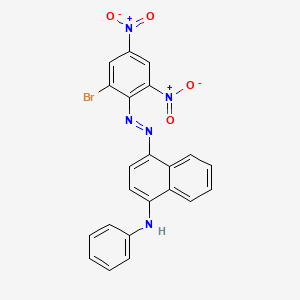

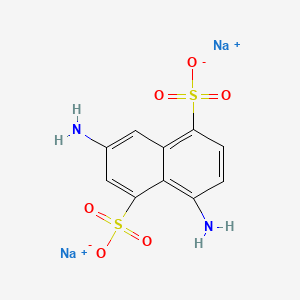


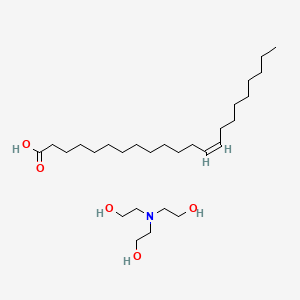
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)
